3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one
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Overview
Description
3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one is an organic compound with a pyridinone core structure. This compound is characterized by the presence of an aminomethyl group at the 3-position and a tert-butyl group at the 6-position. The pyridinone ring is a versatile scaffold in medicinal chemistry, often used in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the tert-butyl group provides steric bulk that can influence binding affinity and selectivity. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in organic synthesis.
Uniqueness
3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl groups on the pyridinone ring allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
RKNZOWAMIBSBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=O)C(C=C1)CN |
Origin of Product |
United States |
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